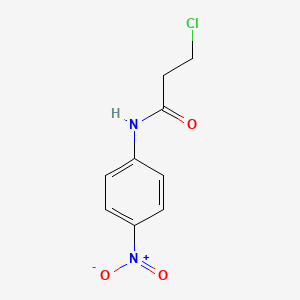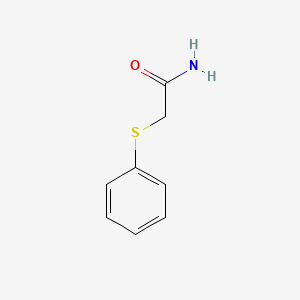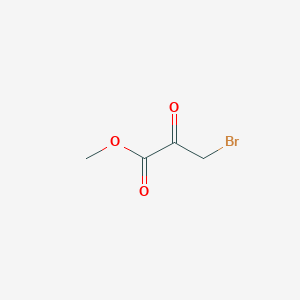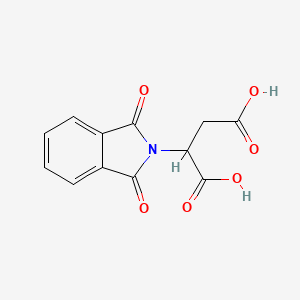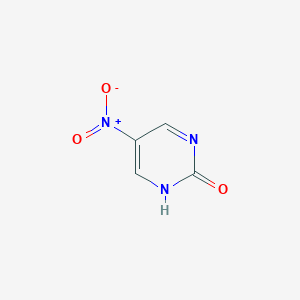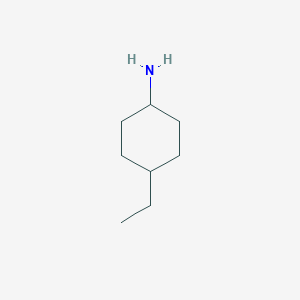
4-Ethylcyclohexanamine
Overview
Description
4-Ethylcyclohexanamine is an organic compound with the molecular formula C8H17N. It is a cyclic amine, specifically a derivative of cyclohexanamine, where an ethyl group is attached to the fourth carbon of the cyclohexane ring.
Biochemical Analysis
Biochemical Properties
4-Ethylcyclohexanamine plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to interact with amine oxidases, which are enzymes that catalyze the oxidation of amines. The interaction between this compound and amine oxidases involves the formation of an imine intermediate, which is subsequently hydrolyzed to produce the corresponding aldehyde and ammonia. This interaction is crucial for the metabolism of amines in biological systems .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of G-protein coupled receptors (GPCRs), which are involved in transmitting signals from the extracellular environment to the cell interior. This modulation can lead to changes in intracellular calcium levels, affecting processes such as muscle contraction and neurotransmitter release .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an agonist or antagonist of certain receptors, influencing their activity. For example, this compound can bind to adrenergic receptors, leading to either the activation or inhibition of downstream signaling pathways. Additionally, it can inhibit the activity of monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines, thereby increasing the levels of neurotransmitters such as serotonin and dopamine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and air. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cognitive function and improve mood by increasing neurotransmitter levels. At high doses, it can cause toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where the beneficial effects are seen at lower doses, while adverse effects occur at higher doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by amine oxidases, which convert it into the corresponding aldehyde. This aldehyde can then enter various metabolic pathways, including the citric acid cycle, where it is further oxidized to produce energy. The interaction of this compound with enzymes such as monoamine oxidase and aldehyde dehydrogenase is crucial for its metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters, such as the organic cation transporter (OCT). Once inside the cell, it can bind to intracellular proteins and be distributed to different cellular compartments. The localization and accumulation of this compound within cells can affect its activity and function .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments, such as the mitochondria or the endoplasmic reticulum, where it exerts its effects. The localization of this compound within these compartments can impact its activity, including its interactions with enzymes and other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethylcyclohexanamine can be synthesized through several methods. One common approach involves the hydrogenation of 4-ethylcyclohexanone in the presence of ammonia. This reaction typically requires a catalyst such as Raney nickel and is conducted under high pressure and temperature conditions .
Industrial Production Methods: In an industrial setting, this compound is often produced via the reductive amination of 4-ethylcyclohexanone. This process involves the reaction of 4-ethylcyclohexanone with ammonia or an amine in the presence of a reducing agent like hydrogen gas, typically using a metal catalyst such as palladium on carbon .
Chemical Reactions Analysis
Types of Reactions: 4-Ethylcyclohexanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-ethylcyclohexanone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 4-ethylcyclohexanol using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: 4-Ethylcyclohexanone.
Reduction: 4-Ethylcyclohexanol.
Substitution: Various substituted cyclohexane derivatives depending on the reagents used
Scientific Research Applications
4-Ethylcyclohexanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products .
Mechanism of Action
The mechanism of action of 4-ethylcyclohexanamine involves its interaction with various molecular targets. As an amine, it can act as a nucleophile, participating in reactions with electrophilic species. It can also form hydrogen bonds and engage in ionic interactions with other molecules. These properties make it a versatile compound in both chemical and biological contexts .
Comparison with Similar Compounds
Cyclohexanamine: The parent compound, lacking the ethyl group.
4-Methylcyclohexanamine: Similar structure but with a methyl group instead of an ethyl group.
Cyclohexylamine: Another derivative of cyclohexane with an amine group attached directly to the ring .
Uniqueness: 4-Ethylcyclohexanamine is unique due to the presence of the ethyl group, which can influence its reactivity and interactions compared to its analogs. This structural variation can lead to differences in physical properties, such as boiling point and solubility, as well as distinct chemical behavior in various reactions .
Properties
IUPAC Name |
4-ethylcyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-2-7-3-5-8(9)6-4-7/h7-8H,2-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQCKANHUYSABG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20946572 | |
| Record name | 4-Ethylcyclohexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20946572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23775-39-5, 42195-97-1 | |
| Record name | 4-Ethylcyclohexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20946572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethylcyclohexan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


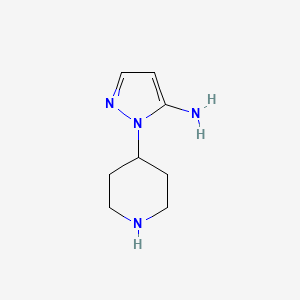

![(5-Cyclohexyl-4-methyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid](/img/structure/B1348272.png)
![3-(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-propionic acid](/img/structure/B1348274.png)
![2,6-Bis(benzo[d]oxazol-2-yl)pyridine](/img/structure/B1348275.png)
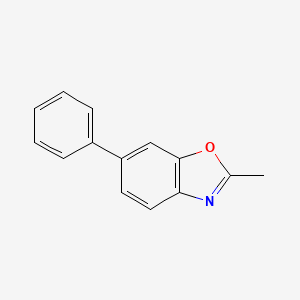
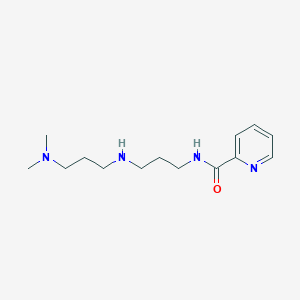
![7-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1348284.png)
![3-[(5-Bromo-furan-2-carbonyl)-amino]-propionic acid](/img/structure/B1348285.png)
